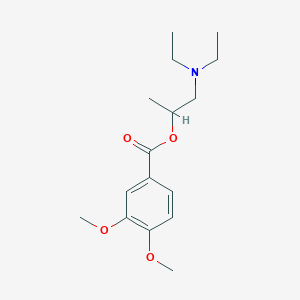
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate, also known as Tiletamine, is a dissociative anesthetic drug that is used in veterinary medicine for sedation and anesthesia. Tiletamine was first synthesized in the 1960s and was approved by the Food and Drug Administration (FDA) in 1988 for use in veterinary medicine. The drug is commonly used in combination with zolazepam, a benzodiazepine, to create a drug called Telazol, which is used in veterinary medicine for sedation and anesthesia.
Mécanisme D'action
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate works by blocking the activity of the NMDA receptor, which is a receptor that is involved in learning and memory. The NMDA receptor is activated by the neurotransmitter glutamate, which is released by neurons in the brain. When the receptor is activated, it allows calcium ions to enter the neuron, which triggers a series of events that leads to the formation of new synapses and the strengthening of existing synapses. By blocking the activity of the NMDA receptor, this compound prevents the formation of new synapses and the strengthening of existing synapses, which leads to sedation and anesthesia.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects. The drug causes sedation and anesthesia by blocking the activity of the NMDA receptor. This compound also has anticonvulsant properties, which means that it can prevent seizures. The drug also has analgesic properties, which means that it can relieve pain. This compound can cause respiratory depression, which means that it can slow down breathing. The drug can also cause hypotension, which means that it can lower blood pressure.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has several advantages for lab experiments. The drug is a potent NMDA receptor antagonist, which means that it can be used to study the role of the receptor in learning and memory. This compound is also a dissociative anesthetic, which means that it can be used to induce anesthesia in animals for surgical procedures. However, there are also limitations to the use of this compound in lab experiments. The drug can cause respiratory depression and hypotension, which means that it can be dangerous if not used properly. This compound can also cause seizures in some animals, which can be a confounding factor in experiments that are studying the effects of the drug on the NMDA receptor.
Orientations Futures
There are several future directions for research on 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate. One area of research is the development of new NMDA receptor antagonists that are more potent and selective than this compound. Another area of research is the development of new anesthetics that have fewer side effects than this compound. There is also a need for more research on the long-term effects of this compound on the NMDA receptor and on learning and memory. Finally, there is a need for more research on the use of this compound in combination with other drugs for sedation and anesthesia in veterinary medicine.
Méthodes De Synthèse
The synthesis of 1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate involves several steps. The first step is the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. The second step is the reaction of 3,4-dimethoxybenzoyl chloride with diethylamine to form 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate. The final step is the reaction of 1-(diethylamino)propan-2-ol 3,4-dimethoxybenzoate with phosphorus oxychloride to form this compound.
Applications De Recherche Scientifique
1-(Diethylamino)propan-2-yl 3,4-dimethoxybenzoate has been used in scientific research as a tool to study the N-methyl-D-aspartate (NMDA) receptor, which is a receptor that is involved in learning and memory. This compound is an NMDA receptor antagonist, which means that it blocks the activity of the receptor. By studying the effects of this compound on the NMDA receptor, researchers can gain a better understanding of the role of the receptor in learning and memory.
Propriétés
Formule moléculaire |
C16H25NO4 |
|---|---|
Poids moléculaire |
295.37 g/mol |
Nom IUPAC |
1-(diethylamino)propan-2-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H25NO4/c1-6-17(7-2)11-12(3)21-16(18)13-8-9-14(19-4)15(10-13)20-5/h8-10,12H,6-7,11H2,1-5H3 |
Clé InChI |
VWMLZFLHOTVGEL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC |
SMILES canonique |
CCN(CC)CC(C)OC(=O)C1=CC(=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B294810.png)

![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
